molecular formula C5H9N5O B7890933 2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one

2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one

Cat. No.: B7890933
M. Wt: 155.16 g/mol
InChI Key: XRVCXZWINJOORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one” is a high voltage Power Metal-Oxide-Semiconductor Field-Effect Transistor (MOSFET) and Insulated-Gate Bipolar Transistor (IGBT) gate driver for half-bridge applications. It is designed to handle high voltage applications up to 1200 volts and is used in various power electronics applications .

Preparation Methods

The preparation of compound “2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one” involves several steps:

Chemical Reactions Analysis

Compound “2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one” undergoes several types of reactions:

Scientific Research Applications

Compound “2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one” has several scientific research applications:

Mechanism of Action

The mechanism of action of compound “2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one” involves its ability to drive high voltage Power Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) and Insulated-Gate Bipolar Transistors (IGBTs). It achieves this by providing a floating supply voltage up to 1200 volts and integrating various protective features such as desaturation detection and under-voltage lockout .

Properties

IUPAC Name

2-amino-6-(ethylamino)-1H-1,3,5-triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-2-7-4-8-3(6)9-5(11)10-4/h2H2,1H3,(H4,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVCXZWINJOORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.